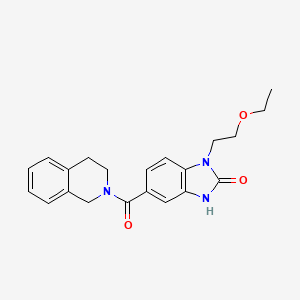

![molecular formula C20H20N4O3 B5547069 1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)

1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone” is presumed to be a novel synthetic molecule with potential applications in various fields of chemistry and pharmacology. Given its structural elements, including the indazole and piperazine moieties, it likely exhibits unique chemical and physical properties useful for specific biological or chemical applications.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic heterocyclic precursors. For example, the synthesis of (Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, a compound with a somewhat similar structure, involves the preparation of a carbon-11-labeled Boc-protected intermediate followed by acidic de-protection (Gao et al., 2013). Such methodologies could be adapted for the synthesis of the target compound, with appropriate modifications to accommodate its unique structure.

Molecular Structure Analysis

The molecular structure of compounds similar to “1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone” can be elucidated using spectroscopic methods, including IR, NMR, and X-ray diffraction. For instance, a related heterocyclic compound was characterized using IR, 1H NMR, and single crystal X-ray diffraction, providing detailed insights into its molecular geometry and electronic structure (Lv et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with biological targets or participation in specific chemical reactions. The electrochemical oxidation of 4-(piperazin-1-yl)phenols, for example, demonstrates the unique reactivity of piperazine derivatives in synthetic chemistry (Amani et al., 2012). These reactions highlight the potential of the target compound to undergo specific transformations or bind to biological targets with high specificity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

One study details the synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives, highlighting their important role in medicinal chemistry. The novel compound "1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole" was synthesized efficiently, with its structure confirmed through spectral analysis. Docking studies further evaluated its potential applications (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).

Another contribution to the field involves the design, synthesis, and pharmacological evaluation of novel derivatives incorporating elements similar to the queried compound. These derivatives showed promise in various pharmacological activities, demonstrating the compound's versatility in drug development (J. Kumar, G. Chawla, M. Akhtar, et al., 2017).

Anticancer and Antimicrobial Applications

Research on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker revealed potent bacterial biofilm and MurB inhibitors. These compounds exhibited significant antibacterial efficacies and biofilm inhibition activities, highlighting their potential in addressing bacterial resistance (Ahmed E. M. Mekky, S. Sanad, 2020).

Synthesis and anti-bone cancer activity studies of heterocyclic compounds containing the piperazine moiety demonstrated promising results against human bone cancer cell lines. The research suggests the potential therapeutic applications of these compounds in treating bone cancer (G. Lv, D. Zhang, D. Wang, et al., 2019).

Eigenschaften

IUPAC Name |

1-(1H-indazol-6-yl)-4-[2-(4-methylphenoxy)acetyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-14-2-6-17(7-3-14)27-13-20(26)23-8-9-24(19(25)12-23)16-5-4-15-11-21-22-18(15)10-16/h2-7,10-11H,8-9,12-13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZTYKALTXHEQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N2CCN(C(=O)C2)C3=CC4=C(C=C3)C=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5546990.png)

![7-ethyl-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5547008.png)

![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)acetamide](/img/structure/B5547015.png)

![2-{5-[(4-methylphenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetamide](/img/structure/B5547028.png)

![1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5547044.png)

![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)

![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)

![3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)

![1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)

![4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5547111.png)